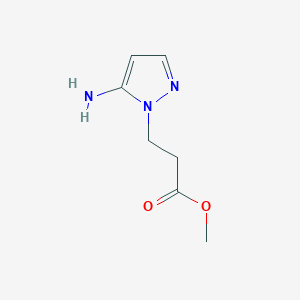

Methyl 3-(5-Amino-1-pyrazolyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(5-aminopyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)3-5-10-6(8)2-4-9-10/h2,4H,3,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVJCBNQXHBOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C(=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of Methyl 3 5 Amino 1 Pyrazolyl Propanoate

Reactivity of the Amino Group at the C5-position

The C5-amino group of the pyrazole (B372694) ring is a key site of nucleophilic reactivity, enabling a variety of derivatization reactions. Its reactivity is influenced by the electronic properties of the pyrazole ring system.

Nucleophilic Character and Derivatization Reactions

The 5-aminopyrazole moiety is characterized by its significant nucleophilic nature. nih.govnih.gov The amino group at the C5-position readily participates in reactions with electrophiles. This nucleophilicity allows for a range of derivatization reactions, including alkylation and arylation, which are fundamental transformations for creating more complex molecular architectures. nih.gov The versatility of 5-aminopyrazoles as nucleophiles makes them valuable synthons for constructing a wide array of heterocyclic compounds. nih.govnih.gov

Condensation Reactions with Carbonyl Compounds

The amino group of Methyl 3-(5-Amino-1-pyrazolyl)propanoate exhibits characteristic reactivity towards carbonyl compounds, leading to the formation of a variety of heterocyclic systems. These condensation reactions are pivotal in the synthesis of fused pyrazole derivatives.

One of the most utilized transformations is the reaction with β-dicarbonyl compounds, which can lead to the formation of pyrazolopyridines. nih.gov For instance, the condensation of 5-aminopyrazoles with β-diketones is a well-established method for synthesizing pyrazolo[3,4-b]pyridines. nih.gov The reaction proceeds through the initial formation of an enaminone intermediate, followed by an intramolecular cyclization.

Furthermore, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and other carbonyl compounds have been extensively explored. rsc.org These reactions provide a convergent and efficient approach to complex heterocyclic scaffolds. For example, a three-component reaction between a 5-aminopyrazole, an aldehyde, and a C-H activated compound can yield highly substituted pyrazolo[3,4-b]pyridines. nih.gov

The table below summarizes representative condensation reactions of 5-aminopyrazoles with various carbonyl compounds, which are analogous to the expected reactivity of Methyl 3-(5-Amino-1-pyrazolyl)propanoate.

| Carbonyl Compound | Product Type | Reference |

| β-Diketones | Pyrazolo[3,4-b]pyridines | nih.gov |

| Aldehydes and CH-acids | Substituted Pyridines | rsc.org |

| Isatin Derivatives | Pyrazole-oxindole hybrids | mdpi.com |

| Enaminones | Pyrazolo[1,5-a]pyrimidines | ekb.eg |

Acylation and Sulfonylation of the Amino Functionality

The nucleophilic amino group of Methyl 3-(5-Amino-1-pyrazolyl)propanoate can be readily acylated and sulfonylated. These reactions are crucial for the introduction of amide and sulfonamide functionalities, which are prevalent in medicinally important compounds. mdpi.comnih.gov

Acylation is typically achieved by treating the aminopyrazole with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl-5-aminopyrazole derivatives. nih.gov

Sulfonylation involves the reaction of the aminopyrazole with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, usually in a basic medium. nih.gov This results in the formation of stable sulfonamide linkages. The synthesis of N-sulfonylated pyrazoles is a significant area of research due to the biological activities associated with this class of compounds. rsc.orgresearchgate.net

The general schemes for these reactions are depicted below:

Acylation: 5-NH₂-Pyrazole + R-COCl → 5-(R-CO-NH)-Pyrazole + HCl

Sulfonylation: 5-NH₂-Pyrazole + R-SO₂Cl → 5-(R-SO₂-NH)-Pyrazole + HCl

Reactivity of the Methyl Ester Group

The methyl propanoate side chain at the N-1 position of the pyrazole ring offers another site for chemical modification, primarily through reactions involving the ester functionality.

Hydrolysis of the Ester Moiety to the Corresponding Carboxylic Acid

The methyl ester group of Methyl 3-(5-Amino-1-pyrazolyl)propanoate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction that involves heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uksavemyexams.com To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that is more commonly employed for the complete conversion of an ester to its corresponding carboxylate salt. libretexts.orgchemguide.co.uksavemyexams.com The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.ukresearchgate.net The resulting carboxylate salt can then be neutralized with a strong acid to afford the free carboxylic acid. savemyexams.comresearchgate.net

The conditions for these transformations are summarized in the table below.

| Reaction | Reagents | Conditions | Products | Reversibility |

| Acid Hydrolysis | Dilute H₂SO₄ or HCl | Heat (reflux) | Carboxylic Acid + Methanol (B129727) | Reversible |

| Base Hydrolysis (Saponification) | Aqueous NaOH or KOH | Heat (reflux) | Carboxylate Salt + Methanol | Irreversible |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. For Methyl 3-(5-Amino-1-pyrazolyl)propanoate, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to form a new ester and methanol.

This reaction is typically an equilibrium process. To favor the formation of the desired product, an excess of the reactant alcohol is often used, or the methanol by-product is removed as it is formed. savemyexams.com Both acid catalysts (like sulfuric acid) and base catalysts (like sodium methoxide) can be employed to facilitate the reaction. savemyexams.com Alkaline catalysts are commonly used in industrial processes like the production of biodiesel from triglycerides, which is a large-scale application of transesterification. savemyexams.com

Reactivity of the Pyrazole Ring System

The pyrazole ring contains two nitrogen atoms: a "pyrrole-like" nitrogen (N1), which in this molecule is substituted with the methyl propanoate group, and a "pyridine-like" nitrogen (N2). The ring also has three carbon atoms (C3, C4, and C5). The presence of the amino group at C5 enhances the electron density of the ring, making it more susceptible to electrophilic attack, particularly at the C4 position. nih.govrrbdavc.org The molecule possesses multiple nucleophilic sites, including the exocyclic amino group, the pyridine-like N2 atom, and the C4 carbon, making it a versatile precursor in synthetic chemistry. mdpi.com

The pyrazole ring is considered an electron-rich aromatic system, and the C5-amino group further activates it towards electrophilic aromatic substitution. The primary site for electrophilic attack is the C4 position, which is ortho to the activating amino group and meta to the deactivating influence of the ring nitrogens. beilstein-journals.orgnih.gov

Research on related 5-aminopyrazole systems has demonstrated that reactions such as halogenation and nitration occur regioselectively at the C4 position. For instance, the reaction of 5-aminopyrazoles with N-halosuccinimides (NBS, NCS, NIS) can efficiently introduce halogen atoms at C4. rsc.org Similarly, nitration can be achieved using reagents like nitric acid and sulfuric acid, also targeting the C4 position. rsc.org

A notable challenge in these reactions can be the competition between electrophilic substitution at C4 and reactions at other nucleophilic sites, such as the N1 atom in unsubstituted pyrazoles or the exocyclic amino group. beilstein-journals.orgnih.gov However, the N1-substitution in Methyl 3-(5-amino-1-pyrazolyl)propanoate precludes reactions at that site. The chemoselectivity for C4 arylation has also been achieved using enzymatic methods, which involve the nucleophilic attack of the 5-aminopyrazole C4-position onto ortho-quinones generated in situ. nih.gov This method highlights a mild and efficient way to form C-C bonds at the C4 position without needing to protect the amino group. nih.gov

| Reaction Type | Electrophile/Reagents | Position of Substitution | Typical Conditions | Reference |

|---|---|---|---|---|

| Halogenation | N-Halosuccinimide (NBS, NCS, NIS) | C4 | Microwave irradiation, 1,2-dichloroethane (B1671644) (EDC), 25 °C | rsc.org |

| Nitration | HNO₃ / H₂SO₄ | C4 | Solvent-free, Microwave irradiation, 60 °C | rsc.org |

| Arylation | Catechols / Laccase (Novozym 51003) | C4 | Aqueous buffer, Room temperature | nih.gov |

The pyrazole ring features two distinct nitrogen atoms. In Methyl 3-(5-amino-1-pyrazolyl)propanoate, the N1 ("pyrrole-like") position is already alkylated. The remaining N2 ("pyridine-like") atom retains its nucleophilic character. nih.gov The nucleophilicity of this N2 atom is crucial in many cyclization and condensation reactions where the aminopyrazole acts as a bidentate nucleophile.

Alkylation and acylation reactions can occur at the N2 position, although the exocyclic amino group is often a more reactive nucleophile. nih.govresearchgate.net The relative reactivity of the N2 atom versus the exocyclic NH2 group is a subject of ongoing study and can be influenced by factors such as the electrophile's nature, steric hindrance, and reaction conditions. kfas.org.kwresearchgate.net In many condensation reactions leading to fused heterocycles, the initial nucleophilic attack can occur through either the endocyclic N2 or the exocyclic amino group. For 1-unsubstituted pyrazoles, theoretical calculations have suggested that the major negative charge is concentrated on the pyrrole-like nitrogen (N1), but experimental outcomes often depend heavily on the specific reaction environment. nih.gov For N1-substituted pyrazoles like Methyl 3-(5-amino-1-pyrazolyl)propanoate, the N2 atom is the primary endocyclic nucleophilic center involved in subsequent ring formations.

Achieving regioselectivity in the functionalization of polysubstituted pyrazoles is a key synthetic challenge. For Methyl 3-(5-amino-1-pyrazolyl)propanoate, the main reactive sites are the C4 carbon, the N2 nitrogen, and the C5-amino group. The selective reaction at one of these sites over the others is crucial for synthesizing desired derivatives.

The regioselectivity of cyclization reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents is often complex. The initial step can be an attack by either the endocyclic N-atom or the exocyclic amino group. kfas.org.kwresearchgate.net For example, in the synthesis of pyrazolo[1,5-a]pyrimidines, the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent can proceed via different pathways. The outcome can be modulated by reaction conditions and the substitution pattern of both reactants. kfas.org.kwnih.gov

Metalation techniques using reagents like TMPMgCl·LiCl can achieve regioselective deprotonation and subsequent trapping with various electrophiles to furnish fully substituted pyrazoles. nih.gov While this has been demonstrated on simpler pyrazole systems, the principle can be extended to more complex derivatives. The choice of the base and reaction conditions allows for precise control over which position on the ring is functionalized. nih.gov Similarly, regioselective cycloaddition reactions provide another powerful tool for constructing highly functionalized pyrazoles. acs.org

| Reaction Type | Reagents | Key Factor for Regioselectivity | Product Type | Reference |

|---|---|---|---|---|

| Cyclocondensation | β-Enaminones, Cinnamonitriles | Reaction conditions (solvent, temperature), substrate electronics | Pyrazolo[1,5-a]pyrimidines | kfas.org.kwresearchgate.net |

| Metalation-Electrophilic Quench | TMPMgCl·LiCl, Electrophiles (e.g., I₂, PhCHO) | Directed metalation group, stoichiometry of base | Regioselectively substituted pyrazoles | nih.gov |

| [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes, Sydnones | Nature of the dipole and dipolarophile | Polysubstituted pyrazoles | acs.org |

Domino and Multicomponent Reactions Involving Aminopyrazole Precursors

Aminopyrazoles, including Methyl 3-(5-amino-1-pyrazolyl)propanoate, are exceptionally useful building blocks in domino and multicomponent reactions (MCRs). researchgate.net Their poly-nucleophilic nature allows for the rapid construction of complex molecular architectures, particularly fused heterocyclic systems, in a single synthetic operation. researchgate.netnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. beilstein-journals.orgrsc.org

A prominent application is the synthesis of pyrazolo[1,5-a]pyrimidines. This can be achieved through various strategies, such as the [3+3] annulation of aminopyrazoles with α,β-unsaturated ketones. acs.org In some instances, these ketones can be formed in situ from saturated ketones, creating a one-pot synthesis. acs.org Three-component reactions involving an aminopyrazole, an aldehyde, and a third component like a β-dicarbonyl compound, malononitrile, or sulfoxonium ylide are also widely employed to access this scaffold. nih.govnih.gov

Domino reactions of 5-aminopyrazoles with aldehydes and cyclic ketones or diones lead to the regioselective formation of partially hydrogenated fused systems like cyclopenta[d]pyrazolo[3,4-b]pyridines and indeno[1,2-b]pyrazolo[4,3-e]pyridines. researchgate.net The reaction pathway typically involves initial condensation followed by intramolecular cyclization and dehydration steps. nuph.edu.ua The specific outcome is dictated by the nature of the reactants and the reaction conditions. For example, the reaction of 3-methyl-5-aminopyrazole with aldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) regioselectively yields pyrazolo[3,4-b]pyridone systems. nuph.edu.uaresearchgate.net These examples underscore the versatility of aminopyrazole precursors in constructing a wide array of complex heterocyclic structures through efficient, one-pot procedures.

Structural Elucidation and Advanced Characterization Techniques for Methyl 3 5 Amino 1 Pyrazolyl Propanoate

Spectroscopic Analysis Methods

Spectroscopic methods are crucial for determining the molecular structure and identifying the functional groups within a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Would reveal the number of non-equivalent carbon atoms and their electronic environments.

¹⁵N NMR: Would offer insights into the nitrogen atoms within the pyrazole (B372694) ring and the amino group.

Specific experimental chemical shift data (δ), coupling constants (J), and spectra for Methyl 3-(5-Amino-1-pyrazolyl)propanoate are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups present in a molecule based on their characteristic vibrational frequencies. Key absorptions would be expected for the N-H bonds of the amine, the C=O bond of the ester, and C-N and C=C bonds of the pyrazole ring.

Specific experimental absorption band data (ν, cm⁻¹) for Methyl 3-(5-Amino-1-pyrazolyl)propanoate are not available in the reviewed literature.

Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the precise molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. Electrospray Ionization (ESI-MS) is a soft ionization technique particularly useful for polar molecules.

Specific experimental data on the molecular ion peak (m/z) and fragmentation patterns for Methyl 3-(5-Amino-1-pyrazolyl)propanoate have not been reported in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The pyrazole ring and amino group would be expected to produce characteristic absorptions.

Specific experimental data on the maximum absorption wavelengths (λmax) for Methyl 3-(5-Amino-1-pyrazolyl)propanoate are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

This technique provides the most definitive three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD analysis would determine the precise bond lengths, bond angles, and crystal packing of the molecule, offering unambiguous proof of its structure and stereochemistry.

Published single-crystal X-ray diffraction data, including crystal system, space group, and unit cell dimensions for Methyl 3-(5-Amino-1-pyrazolyl)propanoate, could not be located in the reviewed scientific databases.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The molecular structure of Methyl 3-(5-Amino-1-pyrazolyl)propanoate, featuring a primary amino group (-NH₂) and a pyrazole ring, provides ample opportunities for the formation of robust hydrogen bonds. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can serve as acceptors. Furthermore, the oxygen atom of the ester group can also participate as a hydrogen bond acceptor. In related pyrazole structures, N—H⋯N and C—H⋯O hydrogen bonds are commonly observed, forming chains or more complex three-dimensional networks that stabilize the crystal structure.

π-π Stacking: The aromatic pyrazole ring in Methyl 3-(5-Amino-1-pyrazolyl)propanoate allows for the possibility of π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, contribute significantly to the crystal's cohesion. The geometry of this stacking can vary, from a parallel-displaced to a T-shaped arrangement, depending on the electronic and steric properties of the interacting rings. While the strength of these interactions is generally weaker than hydrogen bonds, their collective effect can be substantial in directing the molecular packing.

A summary of the potential intermolecular interactions is presented in the interactive table below.

| Interaction Type | Donor/Acceptor/Participant 1 | Donor/Acceptor/Participant 2 | Potential Role in Crystal Packing |

| Hydrogen Bond | Amino Group (N-H) | Pyrazole Ring Nitrogen | Formation of intermolecular chains or dimers |

| Hydrogen Bond | C-H bonds | Ester Oxygen (C=O) | Further stabilization of the crystal lattice |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Contribution to the overall stability of the crystal structure |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial verification of its empirical and molecular formula. For Methyl 3-(5-Amino-1-pyrazolyl)propanoate, with the molecular formula C₇H₁₁N₃O₂, the theoretical elemental composition can be calculated to serve as a benchmark for experimental verification.

The calculated and expected elemental percentages are vital for confirming the purity and identity of a synthesized batch of the compound. Any significant deviation between the experimental and calculated values would suggest the presence of impurities or an incorrect structural assignment.

The theoretical elemental composition of Methyl 3-(5-Amino-1-pyrazolyl)propanoate is detailed in the interactive data table below.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 84.07 | 49.69 |

| Hydrogen | H | 1.008 | 11.088 | 6.56 |

| Nitrogen | N | 14.01 | 42.03 | 24.84 |

| Oxygen | O | 16.00 | 32.00 | 18.92 |

Computational Chemistry Investigations on Methyl 3 5 Amino 1 Pyrazolyl Propanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of pyrazole (B372694) derivatives, providing a theoretical framework to understand their geometry, reactivity, and spectroscopic signatures.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For aminopyrazole derivatives, these calculations typically utilize functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. nih.govnih.gov The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The pyrazole ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. nih.gov

Electronic structure analysis provides information about the molecule's reactivity and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. arabjchem.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. arabjchem.org Studies on related aminopyrazole derivatives have shown low HOMO-LUMO energy gaps, indicating high reactivity. arabjchem.org

Table 1: Representative Electronic Properties Calculated for Aminopyrazole Scaffolds Data is illustrative and based on findings for similar aminopyrazole derivatives.

| Parameter | Description | Typical Calculated Value Range (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 | Represents the ability to donate an electron |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | Represents the ability to accept an electron |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 1.16 to 4.5 | Indicator of chemical reactivity and stability |

| η (Hardness) | Chemical Hardness | 0.58 to 2.25 | Measures resistance to change in electron distribution |

| χ (Electronegativity) | Mulliken Electronegativity | 3.0 to 4.5 | Measures the ability to attract electrons |

DFT calculations are a reliable tool for predicting and interpreting spectroscopic data. Theoretical vibrational spectra (Infrared) can be calculated and compared with experimental results to confirm the molecular structure and assign specific vibrational modes. researchgate.netresearchgate.net For Methyl 3-(5-Amino-1-pyrazolyl)propanoate, characteristic vibrational frequencies would include N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), C=O stretching of the ester group (around 1700-1750 cm⁻¹), and C=N and C=C stretching modes of the pyrazole ring. researchgate.netresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to model electronic transitions and predict Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.netnih.gov These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* transitions, which are common in aromatic systems like pyrazole. nih.gov The predicted spectra can be influenced by the solvent, an effect that can be modeled using approaches like the Polarizable Continuum Model (PCM). iu.edu.saresearchgate.net

The distribution of frontier molecular orbitals (HOMO and LUMO) provides insight into the regions of a molecule that are most likely to participate in chemical reactions. The HOMO is typically localized on electron-rich areas, indicating sites for electrophilic attack, while the LUMO is found on electron-poor areas, indicating sites for nucleophilic attack. nih.govnih.gov

Molecular Electrostatic Potential (ESP) maps are visual representations of the charge distribution on the molecule's surface. researchgate.netwalisongo.ac.id These maps use a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov For Methyl 3-(5-Amino-1-pyrazolyl)propanoate, ESP maps would likely show negative potential around the pyrazole nitrogen atoms and the carbonyl oxygen, while positive potential would be concentrated around the amino and pyrazole N-H protons. walisongo.ac.idnih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. walisongo.ac.id

Conformational analysis focuses on the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. iu.edu.sa For Methyl 3-(5-Amino-1-pyrazolyl)propanoate, key conformational flexibility exists in the propanoate side chain. DFT calculations can identify the most stable conformers by mapping the potential energy surface as a function of specific dihedral angles, revealing the preferred orientation of the side chain relative to the pyrazole ring. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.govbioinformation.net

Aminopyrazole derivatives have been investigated as inhibitors for a variety of biological targets, including protein kinases and other enzymes. nih.govnih.gov Molecular docking simulations are used to place Methyl 3-(5-Amino-1-pyrazolyl)propanoate into the active site of a target protein to predict its binding mode and affinity. The results of these simulations are often quantified by a docking score, which estimates the binding free energy of the ligand-protein complex. nih.gov

These studies reveal the specific intermolecular interactions that stabilize the complex, such as:

Hydrogen Bonds: The amino group and pyrazole N-H can act as hydrogen bond donors, while the pyrazole nitrogen atoms and the carbonyl oxygen can act as acceptors. These are critical for binding specificity.

Hydrophobic Interactions: The pyrazole ring and other nonpolar parts of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

π-π Stacking: The aromatic pyrazole ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Docking studies on similar pyrazole-based compounds have identified key interactions with amino acid residues in the active sites of various enzymes, providing a rationale for their biological activity and a guide for further optimization. nih.govmdpi.com

Table 2: Potential Biological Targets for Aminopyrazole Scaffolds and Key Interacting Residues This table is illustrative, based on docking studies of various aminopyrazole derivatives against known drug targets.

| Protein Target Class | Example PDB ID | Key Interacting Residues (Examples) | Types of Interaction |

|---|---|---|---|

| Protein Kinases (e.g., FGFR) | 5IVE arabjchem.org | Hinge Region (e.g., Ala, Cys) | Hydrogen Bonding |

| Tubulin | 3E22 nih.gov | Cys, Leu, Val | Hydrogen Bonding, Hydrophobic |

| Monoamine Oxidase (MAO) | - | Tyr, Gln, Phe | Hydrogen Bonding, π-π Stacking |

| α-Glucosidase | - | Asp, Arg, His | Hydrogen Bonding, Ionic |

Prediction of Binding Orientations and Affinities

A critical application of computational chemistry in drug discovery and materials science is the prediction of how a ligand, such as Methyl 3-(5-Amino-1-pyrazolyl)propanoate, might interact with a biological target or another molecule. Molecular docking is a primary tool for this purpose, simulating the binding of a small molecule to the active site of a receptor.

Detailed research findings from studies on analogous pyrazole compounds demonstrate the utility of this approach. For example, in a study of novel pyrazole derivatives, molecular docking was used to predict their binding affinity to a specific protein receptor (PDB ID: 1M17). researchgate.net One of the synthesized compounds exhibited a strong predicted binding energy, suggesting a favorable interaction. The analysis of the docked pose revealed specific interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues within the receptor's active site. researchgate.net

Table 1: Illustrative Molecular Docking Results for a Pyrazole Derivative against Receptor PDB ID: 1M17

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Pyrazole Derivative 4d | -8.31 | Thr A: 766, Thr A: 830, Phe A: 681 | Hydrogen Bond, Pi-Alkyl |

This table is illustrative and based on data for a similar pyrazole compound to demonstrate the type of information generated from molecular docking studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.

In the context of pyrazole derivatives, QSAR studies have been employed to correlate their structural features with activities such as anticancer and antimicrobial effects. mdpi.com These studies typically involve calculating a wide range of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). Statistical methods, such as multiple linear regression (MLR), are then used to build a model that can predict the activity of new compounds based on their calculated descriptors. mdpi.com

For Methyl 3-(5-Amino-1-pyrazolyl)propanoate, a QSAR analysis would involve including it in a dataset of structurally related compounds with measured biological activity. Various descriptors would be calculated for each molecule. A resulting QSAR model might reveal, for instance, that specific electronic or steric properties of the substituents on the pyrazole ring are critical for its activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Descriptor Name | Description |

| 2D | Topological Polar Surface Area (TPSA) | A measure of the polar surface area of a molecule, which correlates with drug transport properties. |

| 3D | Molar Refractivity (MR) | Related to the volume of the molecule and its polarizability. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's hydrophobicity. |

This table provides examples of descriptors commonly used in QSAR studies.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy barriers. For a compound like Methyl 3-(5-Amino-1-pyrazolyl)propanoate, theoretical studies could investigate its synthesis, degradation, or metabolic pathways.

Computational studies on the tautomerism of substituted pyrazoles, for example, have used methods like Hartree-Fock and DFT to understand the role of solvents in stabilizing different tautomeric forms. mdpi.com Such studies can calculate the relative energies of different isomers and the energy barriers for their interconversion, providing insights into their stability and reactivity. For instance, it has been shown that for 3(5)-aminopyrazoles, the 3-amino tautomer is generally more stable than the 5-amino isomer in aqueous solution. mdpi.com

Investigating the reaction mechanism for the synthesis of Methyl 3-(5-Amino-1-pyrazolyl)propanoate could involve mapping the potential energy surface for the reaction of a suitable precursor with a hydrazine (B178648) derivative. This would help in understanding the regioselectivity of the reaction and optimizing the reaction conditions. These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Coordination Chemistry of Pyrazole Derived Ligands, Including Methyl 3 5 Amino 1 Pyrazolyl Propanoate

Ligand Design and Synthesis of Pyrazole-Based Chelates

The design of pyrazole-based ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with specific stereochemical and electronic properties for applications ranging from catalysis to materials science. researchgate.netresearchgate.net The versatility of the pyrazole (B372694) scaffold allows for the introduction of various functional groups, which can act as additional donor sites, thereby increasing the ligand's denticity and forming stable chelate rings with metal ions.

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. acs.orgresearchgate.net For a ligand such as Methyl 3-(5-Amino-1-pyrazolyl)propanoate, a potential synthetic route could involve the reaction of a suitably substituted hydrazine with a cyano-containing precursor. The general strategy focuses on creating a polydentate ligand framework where the pyrazole nitrogen atoms, along with other appended donor groups (like the amino group and potentially the ester carbonyl oxygen in Methyl 3-(5-Amino-1-pyrazolyl)propanoate), can coordinate to a metal center. researchgate.net The ease of N-functionalization on the pyrazole ring provides a flexible method for introducing desired structural diversity. nih.gov

Table 1: Synthetic Approaches for Pyrazole-Based Ligands

| Precursor 1 | Precursor 2 | Resulting Ligand Type |

|---|---|---|

| Hydrazine Hydrate | Ethyl Acetoacetate | 3-Methyl-5-pyrazolone researchgate.net |

| Hydrazine Derivatives | Diethyl Ethoxymethylenemalonate | Acylpyrazolone acs.org |

| 2-Hydroxyethylhydrazine | (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one | Pyridylpyrazole with hydroxyethyl (B10761427) group nih.gov |

Formation of Metal Complexes with Transition Metals

Pyrazole-based ligands exhibit remarkable versatility in their coordination to metal ions. researchgate.net The pyrazole ring itself contains two nitrogen atoms: a pyridinic-type nitrogen (sp2 hybridized) which acts as a Lewis base and readily coordinates to metals, and a pyrrolic-type nitrogen which is typically protonated or substituted. nih.gov Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand between two metal centers. nih.gov

For a ligand like Methyl 3-(5-Amino-1-pyrazolyl)propanoate, several coordination modes are plausible. The primary coordination sites are expected to be the pyridinic nitrogen of the pyrazole ring and the nitrogen of the 5-amino group, forming a stable five-membered chelate ring with a metal ion. This bidentate N,N-coordination is common for amino-pyrazole derivatives. rsc.orgresearchgate.net Depending on the metal ion and reaction conditions, the carbonyl oxygen of the propanoate ester group could also participate in coordination, leading to a tridentate N,N,O-ligation. Such multi-dentate coordination enhances the stability of the resulting complex.

Possible Coordination Modes:

Monodentate: Coordination through the pyridinic nitrogen of the pyrazole ring. researchgate.net

Bidentate (N,N): Chelation involving the pyrazole ring nitrogen and the exocyclic amino group nitrogen.

Bridging: The pyrazolate anion can bridge two metal centers. nih.gov

Tridentate (N,N,O): Chelation involving the pyrazole nitrogen, amino nitrogen, and the carbonyl oxygen of the ester group.

The synthesis of metal complexes with pyrazole-derived ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). nih.govmdpi.com The stoichiometry of the reactants (metal-to-ligand ratio) and the choice of solvent and counter-ion can influence the final structure and nuclearity of the complex. nih.gov

For instance, reacting a pyrazole-acetamide ligand with salts like CdCl₂, Cu(NO₃)₂, and Fe(NO₃)₃ has yielded mononuclear complexes. nih.gov Similarly, copper(II) complexes with pyrazole derivatives have been readily synthesized from CuCl₂ or Cu(ClO₄)₂ salts. nih.gov It is anticipated that Methyl 3-(5-Amino-1-pyrazolyl)propanoate would form stable complexes with various first-row transition metals.

Characterization of these complexes relies on a suite of analytical techniques:

FTIR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., N-H, C=N, C=O) upon complexation. nih.govnih.gov

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution. nih.govuab.cat

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry around the metal ion. nih.gov

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes. nih.govwmich.edu

Table 2: Examples of Synthesized Pyrazole-Metal Complexes

| Ligand | Metal Salt | Resulting Complex Formula | Metal |

|---|---|---|---|

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | CdCl₂·2.5H₂O | [Cd(L₁)₂Cl₂] | Cadmium nih.gov |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | Cu(NO₃)₂·3H₂O | Cu(L₁)₂(C₂H₅OH)₂₂ | Copper nih.gov |

| 4-acetyl-3-amino-5-methyl-pyrazole (aamp) | Zn(NO₃)₂ / NH₄SCN | [Zn(NCS)₂(aamp)₂] | Zinc researchgate.net |

Structural Analysis of Metal Complexes by X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination complexes. weizmann.ac.il This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov

Structural studies of numerous pyrazole-metal complexes have revealed a wide range of coordination geometries, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion and the ligand framework. researchgate.netresearchgate.net For example, the crystal structure of a Cd(II) complex with a pyrazole-acetamide ligand showed the ligand coordinating in a bidentate fashion through the pyrazole and amide nitrogens, with two chloride ions completing the coordination sphere. nih.gov In a related Cu(II) complex, the coordination sphere was completed by two ethanol molecules. nih.gov For a complex of Methyl 3-(5-Amino-1-pyrazolyl)propanoate, X-ray analysis would be crucial to confirm the coordination mode (bidentate vs. tridentate) and to establish the precise geometry around the metal center. mdpi.com

Reactivity and Stability of Ligands and Complexes in Diverse Chemical Environments

The stability and reactivity of pyrazole-based ligands and their metal complexes are influenced by the nature of the substituents on the pyrazole ring and the choice of metal ion. nih.gov The formation of chelate rings, as expected with Methyl 3-(5-Amino-1-pyrazolyl)propanoate, generally imparts significant thermodynamic stability to the metal complexes. Copper-pyrazole complexes, for example, are known to form thermally stable structures. nih.gov

The reactivity of the complexes is often centered at the metal ion, which can undergo redox reactions or act as a Lewis acid. The pyrazole ligand itself can also exhibit reactivity; for instance, the pyrrolic N-H group in un-substituted pyrazoles is acidic and can be deprotonated, a key step in metal-ligand cooperative catalysis. nih.gov The stability of these complexes in different chemical environments, such as varying pH or solvent systems, is crucial for their application, particularly in catalysis or biological systems. The ester functionality in Methyl 3-(5-Amino-1-pyrazolyl)propanoate could be susceptible to hydrolysis under certain pH conditions, which would alter the ligand's coordination properties.

Catalytic Properties of Metal Complexes

Metal complexes derived from pyrazole-based ligands have emerged as effective catalysts for a variety of organic transformations. nih.govmdpi.com The tunable electronic and steric environment provided by the pyrazole ligand allows for the modulation of the catalytic activity of the metal center.

Copper-pyrazole complexes have shown significant catalytic activity. nih.govmdpi.com They have been successfully employed in the oxidation of catechol to o-quinone, mimicking the function of catechol oxidase enzymes. mdpi.com The catalytic efficiency in such systems depends on factors like the nature of the ligand, the counter-ion of the copper salt, and the solvent. mdpi.com Other applications include copper-catalyzed cross-dehydrogenative coupling reactions for the synthesis of complex organic molecules. acs.org Given these precedents, it is plausible that transition metal complexes of Methyl 3-(5-Amino-1-pyrazolyl)propanoate, particularly with copper, could exhibit catalytic activity in oxidation or C-C bond-forming reactions. nih.govnih.gov

Table 3: Catalytic Applications of Pyrazole-Metal Complexes

| Metal Complex | Reaction Catalyzed | Reference |

|---|---|---|

| In-situ formed Copper(II)-pyrazole complexes | Oxidation of catechol to o-quinone | mdpi.com |

| Copper triflate with pyrazole derivatives | Cross-dehydrogenative coupling | acs.org |

Advanced Research Applications of Methyl 3 5 Amino 1 Pyrazolyl Propanoate and Its Derivatives

Applications in Medicinal Chemistry Research (Pre-clinical and Mechanistic Studies)

The pyrazole (B372694) nucleus is a prominent feature in many pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for binding to biological targets. rsc.orgnih.gov Derivatives of Methyl 3-(5-amino-1-pyrazolyl)propanoate are actively investigated for their therapeutic potential across various disease areas.

Design and Synthesis of Bioactive Analogues for Therapeutic Development

The 5-aminopyrazole structure is a key starting material for creating a multitude of bioactive compounds. nih.gov Researchers leverage the amino group and the propanoate ester of Methyl 3-(5-amino-1-pyrazolyl)propanoate as synthetic handles to introduce diverse functional groups. This modular approach facilitates the generation of large libraries of analogues for high-throughput screening. For instance, condensation of the amino group with various aldehydes and ketones can yield Schiff bases, which can be further modified. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, expanding the chemical space for drug discovery. These synthetic strategies aim to optimize the pharmacological properties of the lead compound, enhancing its potency, selectivity, and pharmacokinetic profile. mdpi.com

Enzyme Inhibition Studies (e.g., MurB, CDK, IN enzymes)

Derivatives of aminopyrazoles have demonstrated significant inhibitory activity against various enzymes implicated in disease pathogenesis. nih.govmdpi.com The versatility of the pyrazole scaffold allows for the design of inhibitors that can fit into the active sites of different enzymes.

MurB Inhibitors: MurB is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for novel antibacterial agents. Researchers have explored pyrazole-based compounds as potential MurB inhibitors, aiming to disrupt bacterial growth and survival.

CDK Inhibitors: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Several pyrazole-containing compounds have been investigated as CDK inhibitors. nih.govnih.gov For example, a series of 1-H-pyrazole-3-carboxamide derivatives showed potent inhibitory activities against FLT3 and various CDKs, including CDK2, CDK4, and CDK6. nih.gov Another study focused on 3-amino-1H-pyrazole-based inhibitors targeting the understudied PCTAIRE family of CDKs, demonstrating high cellular potency for CDK16. mdpi.com The ability of these compounds to arrest the cell cycle highlights their potential as anticancer agents. nih.gov

Integrase (IN) Inhibitors: HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. The development of IN inhibitors is a key strategy in anti-HIV therapy. Pyrazole derivatives have been designed and synthesized as potential IN inhibitors, with studies focusing on their ability to chelate the metal ions in the enzyme's active site and disrupt its function.

Identification of Biological Targets and Elucidation of Mechanism of Action

A critical aspect of drug discovery is understanding how a compound exerts its biological effects. For derivatives of Methyl 3-(5-amino-1-pyrazolyl)propanoate, researchers employ various techniques to identify their cellular targets and elucidate their mechanisms of action. These methods include affinity chromatography, proteomic profiling, and genetic knockdown studies. Once a target is identified, further biochemical and cellular assays are conducted to understand the molecular interactions between the compound and its target. For example, a study on pyrazole derivatives demonstrated their ability to inhibit superoxide (B77818) anion production and lipid peroxidation, suggesting a mechanism of action related to reducing oxidative stress. nih.gov Understanding the mechanism of action is crucial for optimizing the drug's efficacy and minimizing off-target effects. nih.govdrugbank.com

Antimicrobial Research, Including Antibacterial and Antifungal Activity

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov Derivatives of Methyl 3-(5-amino-1-pyrazolyl)propanoate have been extensively studied for their activity against a broad spectrum of bacteria and fungi. mdpi.comnih.govresearchgate.netnih.gov

Antibacterial Activity: Researchers have synthesized and evaluated numerous pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govbanglajol.inforesearchgate.netcore.ac.uk Studies have shown that modifications to the pyrazole ring, such as the introduction of different substituents, can significantly impact the antibacterial potency. mdpi.com

Antifungal Activity: Pyrazole-based compounds have also shown promising antifungal activity. nih.govnih.govacs.org For instance, certain 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles displayed potent in vitro activity against Cryptococcus neoformans. nih.gov The structure-activity relationship studies revealed that the nitroso group at the 4-position of the pyrazole ring was essential for this activity. nih.gov

Below is a table summarizing the antimicrobial activity of selected pyrazole derivatives:

| Compound Type | Target Organism | Activity Level |

| Pyrazole-Thiazole Hybrids | Gram-positive and Gram-negative bacteria, Fungi | Good-to-moderate |

| Isocoumarin Tethered Pyrazoles | Various bacteria and fungi | Significant |

| Pyrazolo-pyridones | Various microbes | Weak or no effect |

| 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles | Cryptococcus neoformans | Highly potent |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. rsc.orgnih.gov For derivatives of Methyl 3-(5-amino-1-pyrazolyl)propanoate, SAR studies involve systematically modifying different parts of the molecule and assessing the impact on its potency and selectivity. nih.govnih.gov

Key areas of modification and their observed effects include:

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can dramatically affect biological activity. For example, in a series of meprin inhibitors, structural variations at positions 3 and 5 of the pyrazole core led to inhibitors with high potency. nih.gov

Modification of the Propanoate Chain: Altering the length and functionality of the side chain can influence the compound's solubility, cell permeability, and interaction with the target.

Derivatization of the Amino Group: Converting the amino group into amides, sulfonamides, or Schiff bases can lead to compounds with improved biological profiles. researchgate.net

These studies are crucial for the rational design of more potent and selective drug candidates. mdpi.comnih.gov

Role as Synthetic Intermediates for Complex Heterocyclic Systems

Beyond its direct applications in medicinal chemistry, Methyl 3-(5-amino-1-pyrazolyl)propanoate is a valuable synthetic intermediate for the construction of more complex heterocyclic systems. beilstein-journals.org The presence of multiple reactive sites allows for its use in a variety of cyclization reactions to form fused pyrazole derivatives. nih.govbeilstein-journals.orgmdpi.com

These fused heterocyclic systems, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines, are of significant interest due to their diverse pharmacological properties. beilstein-journals.orgacs.org The 5-aminopyrazole moiety can react with various bielectrophiles to construct these fused ring systems. beilstein-journals.org For example, condensation with β-ketoesters or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines. These complex heterocyclic structures often exhibit enhanced biological activity compared to their monocyclic precursors, making Methyl 3-(5-amino-1-pyrazolyl)propanoate a key starting material in the synthesis of novel therapeutic agents. researchgate.netnih.govnih.gov

Precursors for Fused Pyrazole Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines, Pyrazolo[3,4-b]pyrazines)

The bifunctional nature of methyl 3-(5-amino-1-pyrazolyl)propanoate, possessing both a nucleophilic amino group and an ester moiety, makes it an ideal starting material for the synthesis of fused pyrazole systems. These fused heterocycles are of significant interest due to their diverse biological activities and material properties.

Pyrazolo[1,5-a]pyrimidines: The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species. researchgate.netnih.gov For instance, the reaction of a 5-aminopyrazole with a β-ketoester or a similar precursor can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group, followed by cyclization and dehydration. The ester group in methyl 3-(5-amino-1-pyrazolyl)propanoate can be hydrolyzed to the corresponding carboxylic acid, which can then be used in coupling reactions to introduce further diversity into the final molecule. researchgate.net

Pyrazolo[3,4-b]pyridines: The construction of the pyrazolo[3,4-b]pyridine scaffold can be achieved by reacting a 5-aminopyrazole with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.comnih.gov The reaction typically proceeds via a Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization and aromatization. The specific substitution pattern on the resulting pyrazolo[3,4-b]pyridine can be controlled by the choice of the starting materials. nih.gov The propanoate side chain of the title compound can be further modified to introduce additional functional groups, thereby expanding the chemical space of the resulting fused systems.

Pyrazolo[3,4-b]pyrazines: The synthesis of pyrazolo[3,4-b]pyrazines can be accomplished by the condensation of a 5-aminopyrazole derivative with a 1,2-dicarbonyl compound or its equivalent. researchgate.net While direct examples using methyl 3-(5-amino-1-pyrazolyl)propanoate are not prevalent in the literature, the general reactivity of 5-aminopyrazoles suggests its applicability in such transformations. The amino group of the pyrazole can react with one of the carbonyl groups, followed by cyclization with the second carbonyl group to form the pyrazine (B50134) ring.

| Fused Pyrazole System | General Synthetic Strategy | Key Reactants |

| Pyrazolo[1,5-a]pyrimidines | Condensation and cyclization | 5-Aminopyrazole derivative, 1,3-Dicarbonyl compound (e.g., β-ketoester) |

| Pyrazolo[3,4-b]pyridines | Michael addition and cyclization | 5-Aminopyrazole derivative, α,β-Unsaturated ketone or 1,3-dicarbonyl compound |

| Pyrazolo[3,4-b]pyrazines | Condensation and cyclization | 5-Aminopyrazole derivative, 1,2-Dicarbonyl compound |

Building Blocks for Polyheterocyclic Derivatives with Enhanced Complexity

The utility of methyl 3-(5-amino-1-pyrazolyl)propanoate extends beyond the synthesis of simple fused systems. It serves as a valuable building block for the construction of more complex polyheterocyclic derivatives. scirp.org The presence of multiple reaction sites allows for sequential and multicomponent reactions to build intricate molecular architectures.

The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce other heterocyclic rings. scirp.org For example, reaction with chloroacetyl chloride followed by cyclization can lead to the formation of pyrazolo-imidazoles. Furthermore, the ester functionality can be converted into other functional groups such as amides, hydrazides, or nitriles, which can then participate in further cyclization reactions. This versatility allows for the generation of a library of diverse polyheterocyclic compounds with potential applications in medicinal chemistry and materials science. scirp.org

Utility in the Synthesis of Advanced Energetic Materials

Pyrazole derivatives, particularly those bearing nitro groups, are known to be key components in the development of advanced energetic materials. researchgate.netnih.govresearchgate.net These compounds often exhibit high heats of formation, good thermal stability, and desirable detonation properties. While methyl 3-(5-amino-1-pyrazolyl)propanoate itself is not an energetic material, its pyrazole core can be functionalized to introduce energetic moieties.

The amino group can be diazotized and subsequently replaced with a nitro group. Further nitration of the pyrazole ring can lead to the formation of polynitro-pyrazole derivatives, which are known to be powerful explosives. nih.gov The propanoate side chain could potentially be modified to include other energetic groups, such as nitrate (B79036) esters or azides, further enhancing the energetic properties of the final compound. The design and synthesis of new energetic materials based on pyrazole-triazole backbones have shown promising results, with some compounds exhibiting better performance and safety profiles than traditional explosives like RDX. rsc.org

| Energetic Compound Class | Synthetic Approach | Key Features |

| Nitropyrazoles | Nitration of the pyrazole ring | High density, high heat of formation |

| Nitropyrazole-Triazoles | Combination of pyrazole and triazole rings with nitro groups | Improved thermal stability and detonation performance |

Applications in Materials Science

The unique electronic and structural properties of pyrazole derivatives make them attractive candidates for various applications in materials science, including the development of chemosensors and optoelectronic materials.

Development of Chemosensors for Specific Metal Ion Detection

Pyrazole-based ligands have been extensively investigated for their ability to act as chemosensors for the detection of various metal ions. nih.govmdpi.com The nitrogen atoms of the pyrazole ring, along with other strategically placed donor atoms, can selectively coordinate with specific metal ions, leading to a measurable change in their optical or electrochemical properties.

Derivatives of methyl 3-(5-amino-1-pyrazolyl)propanoate can be functionalized with chromophores or fluorophores to create sensitive and selective chemosensors. The binding of a metal ion to the pyrazole-based ligand can cause a change in the electronic structure of the molecule, resulting in a color change (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor). tandfonline.comrsc.org Research has shown that pyrazole-based sensors can be designed to detect a wide range of metal ions, including Ni²⁺, Al³⁺, Zn²⁺, Cd²⁺, and Fe³⁺, with high selectivity and low detection limits. rsc.orgsemanticscholar.org

| Metal Ion Detected | Type of Sensor | Sensing Mechanism |

| Ni²⁺ | Colorimetric | Chelation-enhanced absorption |

| Al³⁺ | Colorimetric and Fluorescent | Chelation-enhanced fluorescence (CHEF) |

| Zn²⁺ / Cd²⁺ | Fluorescent "turn-on" | Inhibition of photoinduced electron transfer (PET) |

| Fe³⁺ | Fluorescent "turn-on" | Chelation-enhanced fluorescence (CHEF) |

Investigations into Photophysical Properties for Optoelectronic Applications

Substituted pyrazoles have shown interesting photophysical properties, making them promising candidates for applications in optoelectronics. rsc.orgnih.govresearchgate.net These properties include high fluorescence quantum yields, large Stokes shifts, and tunable emission wavelengths. Appropriately designed pyrazole derivatives can be used as emitting materials in organic light-emitting diodes (OLEDs) or as components in other optoelectronic devices. researchgate.net

The electronic properties of the pyrazole ring can be modulated by introducing electron-donating or electron-withdrawing groups. The propanoate group in methyl 3-(5-amino-1-pyrazolyl)propanoate can be modified to tune the photophysical properties of its derivatives. For example, conjugation with aromatic systems can lead to red-shifted emission and improved charge transport properties. The development of pyrazolyl-substituted polyconjugated molecules has shown that these materials can exhibit excellent thermal stability and high triplet energy levels, which are desirable characteristics for optoelectronic applications. researchgate.net

Q & A

Q. What are the common synthetic routes for Methyl 3-(5-Amino-1-pyrazolyl)propanoate, and what reagents are typically employed?

Methyl 3-(5-Amino-1-pyrazolyl)propanoate can be synthesized via multi-step reactions. A typical approach involves:

- Step 1 : Formation of the pyrazole ring using hydrazine hydrate and β-keto esters under reflux conditions (e.g., methanol or ethanol as solvents).

- Step 2 : Introduction of the amino group via selective reduction of nitro intermediates (e.g., using sodium borohydride or catalytic hydrogenation) .

- Step 3 : Esterification or transesterification to yield the methyl propanoate moiety. Common reagents include methyl acrylate and acid catalysts (e.g., H₂SO₄) . Key reagents: Hydrazine hydrate, methyl acrylate, sodium borohydride, and hydrogen peroxide for oxidation steps .

Q. How is Methyl 3-(5-Amino-1-pyrazolyl)propanoate characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to identify the pyrazole ring protons (δ 6.5–7.5 ppm) and ester carbonyl signals (δ 165–170 ppm).

- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 212.19) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm⁻¹ (ester C=O) and 3300–3500 cm⁻¹ (N-H stretch from the amino group) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data often arise from tautomerism in the pyrazole ring or residual solvents. Methodological approaches include:

- Variable Temperature NMR : To observe dynamic equilibria between tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) .

- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, particularly for ambiguous proton environments .

Q. How can reaction conditions be optimized to enhance the yield of Methyl 3-(5-Amino-1-pyrazolyl)propanoate in multi-step syntheses?

Optimization involves:

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate pyrazole ring formation, reducing side products .

- Solvent Polarity Adjustment : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during aminolysis .

- Temperature Gradients : Controlled heating (60–80°C) during esterification minimizes thermal degradation .

- In-situ Monitoring : Techniques like TLC or inline IR spectroscopy to track reaction progress and terminate at maximal yield .

Q. What methodologies are employed to assess the compound’s stability under varying pH and temperature conditions?

Stability studies typically involve:

- Forced Degradation : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours.

- HPLC Analysis : Quantify degradation products (e.g., hydrolyzed carboxylic acid or decarboxylated derivatives) using C18 columns and UV detection at 254 nm .

- Kinetic Modeling : Arrhenius plots to predict shelf-life under storage conditions .

Data Analysis and Mechanistic Questions

Q. How are computational methods (e.g., DFT) applied to predict the reactivity of Methyl 3-(5-Amino-1-pyrazolyl)propanoate in nucleophilic substitutions?

Density Functional Theory (DFT) calculations:

- Electrostatic Potential Maps : Identify nucleophilic sites (e.g., amino group) and electrophilic regions (e.g., ester carbonyl).

- Transition State Analysis : Model energy barriers for reactions like acyl transfer or ring-opening .

- Solvent Effects : COSMO-RS simulations to predict solvation energies in polar vs. non-polar media .

Q. What strategies address conflicting bioactivity data in cell-based assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

Contradictions may arise from off-target effects or assay interference. Solutions include:

- Dose-Response Profiling : Establish EC₅₀ and IC₅₀ curves to differentiate therapeutic vs. toxic ranges.

- Metabolite Screening : LC-MS/MS to identify active metabolites contributing to cytotoxicity .

- Pathway-Specific Knockdown : siRNA silencing of suspected off-target receptors (e.g., COX-2 for anti-inflammatory studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.